Fenpropathrin-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

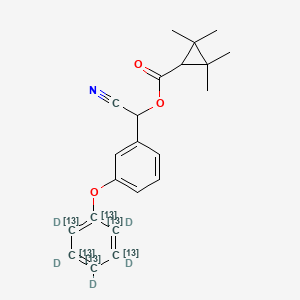

Fenpropathrin-13C6 is a labeled analog of fenpropathrin, a widely used pyrethroid insecticide. Pyrethroids are synthetic chemicals modeled after the natural insecticidal properties of pyrethrins, which are derived from chrysanthemum flowers. This compound is specifically used in scientific research to study the behavior, metabolism, and environmental impact of fenpropathrin due to its stable isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fenpropathrin-13C6 involves the incorporation of carbon-13 isotopes into the fenpropathrin molecule. This can be achieved through a multi-step synthetic process that starts with labeled precursors. The key steps include:

Preparation of Labeled Precursors: Carbon-13 labeled benzyl cyanide and other intermediates are synthesized.

Cyclopropanation: The labeled intermediates undergo cyclopropanation to form the core structure of fenpropathrin.

Esterification: The final step involves esterification to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Labeled Precursors: Large-scale synthesis of carbon-13 labeled intermediates.

Optimization of Reaction Conditions: Ensuring high yield and purity through optimized reaction conditions.

Purification and Quality Control: Rigorous purification steps and quality control measures to ensure the final product meets research-grade standards.

Chemical Reactions Analysis

Types of Reactions

Fenpropathrin-13C6 undergoes various chemical reactions, including:

Oxidation: Oxidation at the methyl groups of the acid moiety and at the 2′- and 4′-positions of the alcohol moiety.

Ester Cleavage: Cleavage of the ester linkage under acidic or basic conditions.

Conjugation: Formation of conjugates with other molecules, such as glucuronic acid, during metabolic processes.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Acidic or Basic Conditions: Hydrochloric acid, sodium hydroxide.

Conjugation Reagents: Glucuronic acid, sulfate groups.

Major Products Formed

Oxidized Derivatives: Products with hydroxyl or carbonyl groups.

Cleaved Ester Products: Alcohol and carboxylic acid derivatives.

Conjugated Metabolites: Glucuronides and sulfates.

Scientific Research Applications

Fenpropathrin-13C6 is used in various scientific research applications, including:

Environmental Studies: Tracking the environmental fate and degradation of fenpropathrin.

Metabolic Studies: Investigating the metabolic pathways and biotransformation of fenpropathrin in organisms.

Toxicological Research: Assessing the toxicological impact of fenpropathrin on non-target species.

Analytical Chemistry: Developing and validating analytical methods for detecting fenpropathrin residues in environmental and biological samples.

Mechanism of Action

Fenpropathrin-13C6, like fenpropathrin, exerts its effects by targeting the voltage-gated sodium channels in the nervous system of insects . It interferes with the normal function of these channels, causing prolonged depolarization of the nerve cells, leading to paralysis and death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Cyfluthrin: Another type II pyrethroid with similar insecticidal properties.

Cyhalothrin: Known for its high potency and effectiveness against a wide range of pests.

Cypermethrin: Widely used in agriculture and household pest control.

Deltamethrin: Highly effective against a broad spectrum of insects.

Esfenvalerate: A more potent isomer of fenvalerate with enhanced insecticidal activity.

Uniqueness of Fenpropathrin-13C6

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in research studies. This labeling provides a distinct advantage in studying the environmental and biological behavior of fenpropathrin, making it an invaluable tool in scientific research .

Properties

Molecular Formula |

C22H23NO3 |

|---|---|

Molecular Weight |

360.41 g/mol |

IUPAC Name |

[cyano-[3-(2,3,4,5,6-pentadeuterio(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxyphenyl]methyl] 2,2,3,3-tetramethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H23NO3/c1-21(2)19(22(21,3)4)20(24)26-18(14-23)15-9-8-12-17(13-15)25-16-10-6-5-7-11-16/h5-13,18-19H,1-4H3/i5+1D,6+1D,7+1D,10+1D,11+1D,16+1 |

InChI Key |

XQUXKZZNEFRCAW-KVIQPSAWSA-N |

Isomeric SMILES |

[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)(C)C)[2H])[2H] |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,5S)-N-((R)-1-Cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13429649.png)

![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13429655.png)